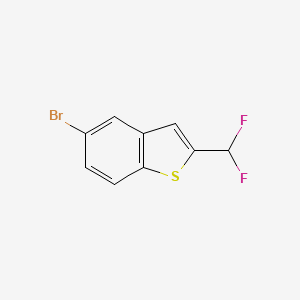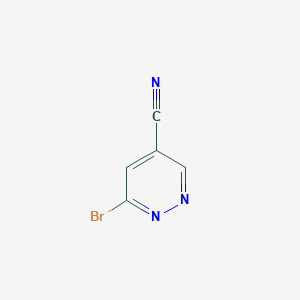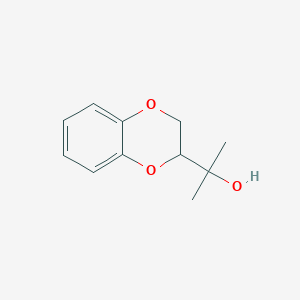
5-bromo-2-(difluoromethyl)-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(difluoromethyl)-1-benzothiophene (BDFMBT) is a heterocyclic compound belonging to the family of benzothiophenes, which contains a sulfur atom in its ring structure. BDFMBT is of significant interest due to its unique chemical and physical properties and its potential applications in a wide range of scientific research fields. The synthesis of BDFMBT is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
5-bromo-2-(difluoromethyl)-1-benzothiophene has a wide range of applications in scientific research, particularly in the fields of organic chemistry, materials science, and biochemistry. In organic chemistry, this compound has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes. In materials science, this compound has been used as a dopant for the fabrication of organic field-effect transistors. In biochemistry, this compound has been used as a fluorescent probe for the detection of various enzymes, such as lipases and proteases.
作用機序
The mechanism of action of 5-bromo-2-(difluoromethyl)-1-benzothiophene is not yet fully understood. However, it is believed that the compound interacts with enzymes through hydrogen-bonding and electrostatic interactions, resulting in the inhibition of enzyme activity. Additionally, this compound has been shown to interact with proteins and DNA, suggesting that it may also act as an inhibitor of protein and DNA function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, the compound has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on biochemical and physiological processes. Additionally, this compound has been shown to interact with proteins and DNA, suggesting that it may also have an effect on the structure and function of these molecules.
実験室実験の利点と制限
The main advantage of using 5-bromo-2-(difluoromethyl)-1-benzothiophene in laboratory experiments is its low cost and ease of synthesis. Additionally, this compound has been shown to interact with a wide range of enzymes, proteins, and DNA, making it a useful tool for studying biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can be easily degraded in the presence of light and oxygen. Additionally, the compound can be toxic if ingested, and should be handled with care.
将来の方向性
The potential applications of 5-bromo-2-(difluoromethyl)-1-benzothiophene in scientific research are vast, and there are many possible future directions for this compound. For example, this compound could be used as a fluorescent probe for the detection of various enzymes, proteins, and DNA. Additionally, this compound could be used to study the structure and function of proteins and DNA, as well as to study the effects of inhibitors on biochemical and physiological processes. Additionally, this compound could be used to develop new organic materials for use in organic electronics and photovoltaics. Finally, this compound could be used as a starting material for the synthesis of various heterocyclic compounds, such as quinolines and thiophenes.
合成法
5-bromo-2-(difluoromethyl)-1-benzothiophene can be synthesized in a laboratory setting by reacting 5-bromo-2-fluorobenzonitrile with 1,3-difluorobenzene in the presence of a base catalyst. The reaction is typically carried out in a sealed vessel at a temperature of around 100°C for several hours. The reaction is highly efficient, with yields of up to 99% being reported.
特性
IUPAC Name |
5-bromo-2-(difluoromethyl)-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLOJTAJWYSOGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-bromo-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B6618299.png)



![{spiro[2.3]hexan-4-yl}methanol](/img/structure/B6618342.png)

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)
